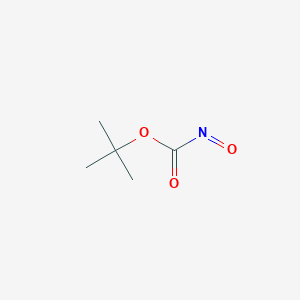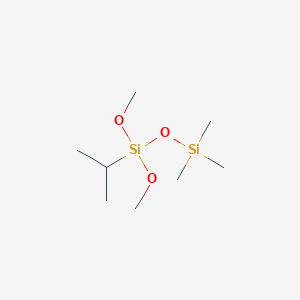![molecular formula C18H26O3 B14280396 (Bicyclo[2.2.1]heptan-1-yl)acetic anhydride CAS No. 138248-70-1](/img/structure/B14280396.png)
(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride is a chemical compound derived from the bicyclic structure of norbornane. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-1-yl)acetic anhydride typically involves the dehydration of the corresponding diacid using acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the anhydride without decomposing the bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclic structure, such as acids, alcohols, and substituted anhydrides .
Aplicaciones Científicas De Investigación
(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the bicyclic framework into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.1]heptan-1-yl)acetic anhydride involves its reactivity with nucleophiles and electrophiles. The bicyclic structure provides a rigid framework that influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a precursor for various chemical reactions.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Used in similar applications but with different reactivity due to the ester functional group.
(Bicyclo[2.2.1]heptan-2-yl)acetic acid: Shares a similar bicyclic structure but differs in its functional group, leading to different chemical properties and applications.
Uniqueness
(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity and makes it valuable in specific synthetic applications. Its rigid bicyclic structure also contributes to its unique chemical behavior compared to other similar compounds.
Propiedades
Número CAS |
138248-70-1 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[2-(1-bicyclo[2.2.1]heptanyl)acetyl] 2-(1-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C18H26O3/c19-15(11-17-5-1-13(9-17)2-6-17)21-16(20)12-18-7-3-14(10-18)4-8-18/h13-14H,1-12H2 |
Clave InChI |
FFYWKVZBTRHQPA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C2)CC(=O)OC(=O)CC34CCC(C3)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)


![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)





![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
